molecular formula C17H26N2 B1341117 8a-(4-tert-Butyl-phenyl)-octahydro-pyrrolo[1,2-a]pyrimidine CAS No. 904817-62-5

8a-(4-tert-Butyl-phenyl)-octahydro-pyrrolo[1,2-a]pyrimidine

Cat. No.: B1341117
CAS No.: 904817-62-5
M. Wt: 258.4 g/mol
InChI Key: XJYZXMQUOREZTJ-UHFFFAOYSA-N
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Description

8a-(4-tert-Butyl-phenyl)-octahydro-pyrrolo[1,2-a]pyrimidine is a heterocyclic compound that features a pyrrolo[1,2-a]pyrimidine core with a tert-butyl-phenyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8a-(4-tert-Butyl-phenyl)-octahydro-pyrrolo[1,2-a]pyrimidine typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common synthetic route includes the following steps:

    Multicomponent Reaction: A reaction involving a pyrimidine derivative, a suitable amine, and a tert-butyl-phenyl compound.

    Condensation Reaction: The intermediate formed undergoes a condensation reaction to form the pyrrolo[1,2-a]pyrimidine core.

    Intramolecular Cyclization: The final step involves intramolecular cyclization to yield the desired compound.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale multicomponent reactions under controlled conditions. The use of catalysts and optimized reaction parameters ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

8a-(4-tert-Butyl-phenyl)-octahydro-pyrrolo[1,2-a]pyrimidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the tert-butyl-phenyl group can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

8a-(4-tert-Butyl-phenyl)-octahydro-pyrrolo[1,2-a]pyrimidine has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacologically active agent, particularly in the development of anticancer and antimicrobial drugs.

    Materials Science: Its unique structural properties make it a candidate for use in the development of novel materials with specific electronic or mechanical properties.

    Biological Research: The compound is used in studies related to enzyme inhibition and receptor binding, providing insights into its potential therapeutic applications.

Mechanism of Action

The mechanism of action of 8a-(4-tert-Butyl-phenyl)-octahydro-pyrrolo[1,2-a]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor activity by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

    Pyrimidine Derivatives: Compounds such as 4-(4-fluorophenyl)-6-oxo-2-[(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio]-1,6-dihydropyrimidine.

    Imidazo[1,2-a]pyrimidines: Compounds with similar core structures but different substituents.

Uniqueness

8a-(4-tert-Butyl-phenyl)-octahydro-pyrrolo[1,2-a]pyrimidine is unique due to its specific tert-butyl-phenyl substituent, which imparts distinct steric and electronic properties

Properties

IUPAC Name

8a-(4-tert-butylphenyl)-2,3,4,6,7,8-hexahydro-1H-pyrrolo[1,2-a]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2/c1-16(2,3)14-6-8-15(9-7-14)17-10-4-12-19(17)13-5-11-18-17/h6-9,18H,4-5,10-13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJYZXMQUOREZTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C23CCCN2CCCN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40587724
Record name 8a-(4-tert-Butylphenyl)octahydropyrrolo[1,2-a]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40587724
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

904817-62-5
Record name 8a-(4-tert-Butylphenyl)octahydropyrrolo[1,2-a]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40587724
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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